molecular formula C15H9F2NO2 B2873255 3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one CAS No. 338751-53-4

3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one

Cat. No.: B2873255
CAS No.: 338751-53-4
M. Wt: 273.239
InChI Key: FAIAXNVURBJJPN-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzofuran ring fused with a difluoroanilino group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one typically involves the condensation of 2,4-difluoroaniline with benzofuran-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The difluoroanilino group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Benzofuran alcohols.

    Substitution: Substituted anilino derivatives.

Scientific Research Applications

3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one
  • 3-[(2,4-dibromoanilino)methylene]-2-benzofuran-1(3H)-one
  • 3-[(2,4-dimethoxyanilino)methylene]-2-benzofuran-1(3H)-one

Uniqueness

3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one is unique due to the presence of fluorine atoms in the anilino group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO2/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIHNRNAEIXLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.